2-(4-FLUOROPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE
Overview
Description
2-(4-FLUOROPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound characterized by the presence of fluorine atoms on its phenoxy and phenyl groups, as well as a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 4-fluorophenol with an appropriate halogenated compound under basic conditions to form the 4-fluorophenoxy intermediate.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Amidation: The final step involves the amidation of the coupled product with 3-fluorobenzylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-FLUOROPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Biological Research: It is used as a tool compound to study the effects of fluorinated aromatic compounds on biological systems.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLOROPHENOXY)-N-[(3-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE
- 2-(4-BROMOPHENOXY)-N-[(3-BROMOPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE
- 2-(4-METHOXYPHENOXY)-N-[(3-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-(4-FLUOROPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE lies in the presence of fluorine atoms, which impart distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c21-16-7-9-18(10-8-16)26-14-20(25)24(19-6-1-2-11-23-19)13-15-4-3-5-17(22)12-15/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEKBVVKTWWNRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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